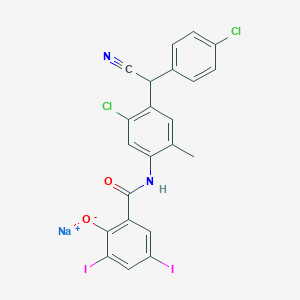

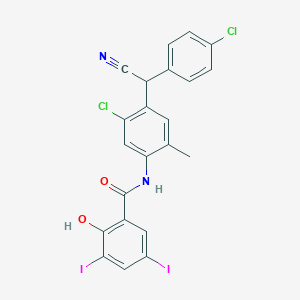

Closantel

Übersicht

Beschreibung

Closantel ist ein synthetisches Antiparasitikum, das zur chemischen Klasse der Salicylanilide gehört. Es wird hauptsächlich in der Veterinärmedizin zur Bekämpfung von inneren Parasiten wie Spulwürmern und Leberegeln sowie einigen äußeren Parasiten wie Schafnase-Maden und Rindermaden eingesetzt . This compound wird nicht gegen landwirtschaftliche oder häusliche Schädlinge eingesetzt und ist nicht zur Anwendung am Menschen bestimmt .

Wissenschaftliche Forschungsanwendungen

Closantel has a wide range of scientific research applications. In veterinary medicine, it is used to control parasitic infections in livestock, particularly in sheep and cattle . In analytical chemistry, this compound is used for the enantioseparation of its enantiomers using HPLC . Additionally, this compound residues in milk and animal tissues can be determined using liquid chromatography with fluorescence detection . These applications highlight the compound’s versatility in various fields of research.

Wirkmechanismus

Target of Action

Closantel is a potent anti-parasitic agent that primarily targets liver flukes (Fasciola hepatica), several important gastrointestinal roundworms (e.g., Bunostomum, Haemonchus, Oesophagostomum, Ostertagia - Teladorsagia, Strongyloides, Trichostrongylus), and some external parasites (e.g., sheep nasal bots, cattle grubs) in livestock . It also targets gram-negative bacteria, enhancing the antibacterial activity of other drugs .

Mode of Action

This compound acts by uncoupling oxidative phosphorylation in the mitochondria of the target organisms, thereby inhibiting the production of ATP . This disruption in energy metabolism impairs the parasite’s motility and other vital processes . In the case of gram-negative bacteria, this compound acts as an adjuvant, reversing antibiotic resistance .

Biochemical Pathways

This compound’s mode of action primarily affects the energy metabolism pathway of the target organisms. By decoupling oxidative phosphorylation in the mitochondria, it inhibits the production of ATP, the cellular "fuel" . This action likely occurs through the suppression of the activity of succinate dehydrogenase and fumarate reductase, two enzymes involved in this process .

Pharmacokinetics

After oral administration, this compound is readily absorbed into the bloodstream. Four days after treatment, up to 60% of the injected and 30% of the drenched this compound is absorbed into the blood . In the blood, unchanged this compound binds strongly and almost completely (>99%) to plasma albumins . This strong binding to plasma proteins limits its distribution in tissues .

Result of Action

The primary result of this compound’s action is the effective control of internal and external parasites in livestock . In the context of bacterial infections, this compound enhances the antibacterial activity of other drugs, providing a synergistic effect against multidrug-resistant gram-negative bacteria .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Closantel acts mainly via the energy metabolism pathway by uncoupling oxidative phosphorylation in liver flukes . This interaction disrupts the energy balance within the parasite, leading to its death .

Cellular Effects

This compound has been found to reverse antibiotic resistance in gram-negative bacteria . It increases the activity of antibiotics against these bacteria, both in vitro and in vivo . In humans, accidental ingestion of this compound can lead to severe visual loss due to the destruction of neurosensory retina and visual pathways .

Molecular Mechanism

This compound’s mechanism of action involves the disruption of energy metabolism within parasites . It uncouples oxidative phosphorylation, a process crucial for the production of ATP, the energy currency of the cell . This disruption leads to energy depletion within the parasite, ultimately causing its death .

Temporal Effects in Laboratory Settings

It is known that this compound has a long half-life in plasma, around 15 days , indicating its stability and potential for long-term effects on cellular function.

Dosage Effects in Animal Models

In animals, the usual dose of this compound is 7.5-10 mg/kg . Overdosing can lead to hypersensitivity reactions, including skin rash, fever, facial swelling, or difficulty breathing . Severe side effects have been reported in humans following accidental ingestion of this compound .

Metabolic Pathways

This compound is involved in the energy metabolism pathway within parasites, specifically in the process of oxidative phosphorylation . It acts as an uncoupler, disrupting the flow of protons across the mitochondrial membrane, which is essential for ATP production .

Transport and Distribution

Information on the transport and distribution of this compound within cells and tissues is limited. It is known that this compound reaches maximum plasma levels 8 to 24 hours after dosing, and up to 60% of an intramuscular dose is present in the plasma up to about 4 days after injection .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the mitochondria, where oxidative phosphorylation occurs .

Vorbereitungsmethoden

Closantel kann durch verschiedene Verfahren synthetisiert werden. Ein Verfahren umfasst die Herstellung des this compound-Natrium-Zwischenprodukts durch katalytische Hydrierung . Ein weiteres Verfahren umfasst die Herstellung einer this compound-Natrium-Injektion, bei der Ethanol und Propylenglykol gemischt, die Mischung erhitzt, this compound-Natrium hinzugefügt und der pH-Wert mit Natriumhydroxidlösung eingestellt wird . Diese Verfahren sind effizient und für die industrielle Produktion geeignet.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. So kann beispielsweise die enantiomere Trennung von this compound mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) mit verschiedenen chiralen stationären Phasen und mobilen Phasenzusammensetzungen erreicht werden . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind die Enantiomere von this compound, die für weitere Forschungszwecke getrennt und analysiert werden können .

Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen. In der Veterinärmedizin wird es zur Bekämpfung von parasitären Infektionen bei Nutztieren, insbesondere bei Schafen und Rindern, eingesetzt . In der analytischen Chemie wird this compound für die Enantiotrennung seiner Enantiomere mittels HPLC eingesetzt . Zusätzlich können this compound-Rückstände in Milch und tierischen Geweben mit Hilfe der Flüssigkeitschromatographie mit Fluoreszenzdetektion bestimmt werden . Diese Anwendungen unterstreichen die Vielseitigkeit der Verbindung in verschiedenen Forschungsbereichen.

Wirkmechanismus

This compound entfaltet seine antiparasitäre Wirkung durch Entkopplung der oxidativen Phosphorylierung in den Mitochondrien von Parasiten, wodurch die Produktion von Adenosintriphosphat (ATP), dem zellulären "Brennstoff", gestört wird . Dieser Mechanismus führt zur Anhäufung von Fumarat und letztendlich zum Tod des Parasiten . This compound hemmt auch die Fumaratreduktase, ein essentielles Enzym, das an der Fumaratsynthese beteiligt ist .

Analyse Chemischer Reaktionen

Closantel undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, the enantiomeric separation of this compound can be achieved using high-performance liquid chromatography (HPLC) with different chiral stationary phases and mobile phase compositions . The major products formed from these reactions are the enantiomers of this compound, which can be separated and analyzed for further research .

Vergleich Mit ähnlichen Verbindungen

Closantel ist unter den Antiparasitika einzigartig aufgrund seines spezifischen Wirkmechanismus und seiner breiten Aktivität gegen verschiedene Parasiten. Ähnliche Verbindungen umfassen andere Salicylanilide-Derivate wie Oxyclozanid und Rafoxanid . Diese Verbindungen weisen ähnliche chemische Strukturen und Wirkmechanismen auf, können sich aber in ihrem Wirkungsspektrum und ihrer Wirksamkeit gegen bestimmte Parasiten unterscheiden .

Eigenschaften

IUPAC Name |

N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl2I2N2O2/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29/h2-9,17,29H,1H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPFSEBWVLAJKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(C#N)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl2I2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040662 | |

| Record name | Closantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57808-65-8 | |

| Record name | Closantel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57808-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Closantel [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057808658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Closantel | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Closantel | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Closantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Closantel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOSANTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUL532EI54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

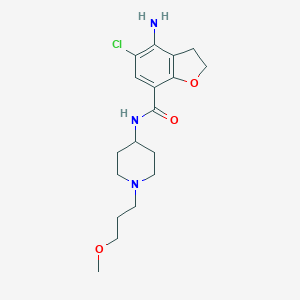

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

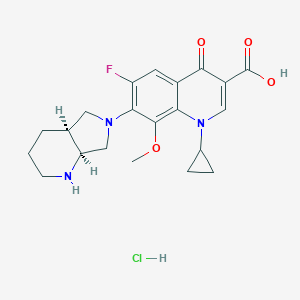

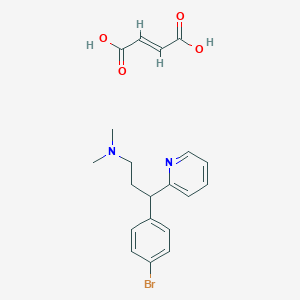

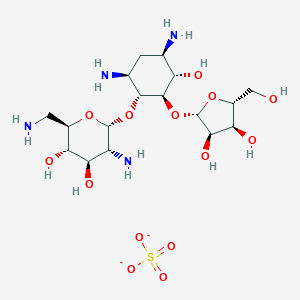

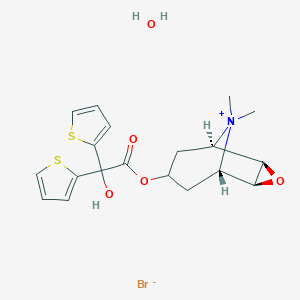

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.